molecular formula C9H14N2O2 B13566738 Ethyl 3-cyanopiperidine-3-carboxylate

Ethyl 3-cyanopiperidine-3-carboxylate

Cat. No.: B13566738
M. Wt: 182.22 g/mol
InChI Key: DGWQDYHUJNBNGZ-UHFFFAOYSA-N
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Description

Ethyl 3-cyanopiperidine-3-carboxylate is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

ethyl 3-cyanopiperidine-3-carboxylate

InChI

InChI=1S/C9H14N2O2/c1-2-13-8(12)9(6-10)4-3-5-11-7-9/h11H,2-5,7H2,1H3

InChI Key

DGWQDYHUJNBNGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCNC1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-cyanopiperidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl isopropylidenecyanoacetate with ethyl 3-amino-3-thioxopropanoate. This reaction yields ethyl 4,4-dimethyl-6-oxo-2-thioxo-5-cyanopiperidine-3-carboxylate, which can then be further alkylated to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyanopiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized piperidine derivatives.

Scientific Research Applications

Ethyl 3-cyanopiperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-cyanopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 3-cyanopiperidine-3-carboxylate can be compared with other piperidine derivatives, such as:

    Ethyl piperidine-3-carboxylate: Similar structure but lacks the nitrile group.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Piperidine-3-carboxylic acid: Lacks both the nitrile and ester groups.

The presence of the nitrile and ethyl ester groups in this compound makes it unique and provides distinct chemical properties and reactivity compared to its analogs .

Biological Activity

Ethyl 3-cyanopiperidine-3-carboxylate (E3CPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

E3CPC belongs to the piperidine family, characterized by a six-membered ring containing nitrogen. The cyanide and carboxylate functional groups are pivotal for its biological activity. Synthesis typically involves multi-step reactions, including the use of isocyanides and various coupling strategies to introduce the desired functional groups .

Biological Activity Overview

E3CPC exhibits a range of biological activities, primarily through enzyme inhibition and receptor interaction. Here are some key findings:

  • Enzyme Inhibition : E3CPC has shown potential in inhibiting enzymes such as cytochrome P450, which plays a crucial role in drug metabolism. This inhibition can lead to significant drug-drug interactions, making it a candidate for further pharmacological studies .
  • Receptor Interaction : The compound may act as a ligand for various receptors, influencing signal transduction pathways. This interaction can lead to diverse physiological effects depending on the target receptor.

The mechanisms through which E3CPC exerts its effects are still being elucidated. However, several studies suggest:

  • Modulation of Neurotransmitter Systems : E3CPC and its analogs may influence neurotransmitter levels, potentially affecting mood and behavior. Animal studies indicate that related compounds can alter dopaminergic and serotonergic signaling pathways .
  • Pharmacophore Modeling : Research has indicated that small structural modifications can lead to significant differences in biological activity, suggesting that E3CPC could be optimized for enhanced efficacy through pharmacophore modeling .

Case Studies

Several studies have investigated the biological activity of E3CPC and its analogs:

  • In Vitro Studies : A study demonstrated that E3CPC exhibited significant inhibitory effects on specific enzymes involved in metabolic pathways, indicating its potential utility in pharmacotherapy.
  • Behavioral Assessments : Research involving animal models suggested that compounds structurally related to E3CPC may influence behavior by modulating neurotransmitter systems. However, direct studies on E3CPC remain limited .
  • Comparative Analysis : When compared to similar compounds such as ethyl 4-cyanopiperidine-4-carboxylate, E3CPC exhibited unique properties that warrant further exploration in drug design and development .

Data Summary

The following table summarizes key findings related to the biological activity of E3CPC:

Activity TypeFindingsReference
Enzyme InhibitionInhibits cytochrome P450
Receptor InteractionPotential ligand for various receptors
Neurotransmitter ModulationAlters dopaminergic and serotonergic signaling
Comparative AnalysisUnique properties compared to analogs

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